Phthalimidylbenzenesulfonyl chloride

Fluorescent Labeling HPLC Detection Phenol Analysis

Phisyl-Cl is a high-sensitivity fluorescent labeling reagent for HPLC, delivering 85× greater peak height than Dansyl-Cl and 7.3× over DPS-Cl. Essential for trace analysis of phenols, amines, and amino acids in microvolume samples (pediatric urine, CSF, single-cell). The sulfonyl chloride reactive group ensures rapid derivatization at pH ≥8.0, with hydrolysis suppressed by solid NaHCO₃. Validated for clinical chemistry, pharmaceutical QC, and metabolomics where conventional detection limits are insufficient.

Molecular Formula C15H12ClNO4S
Molecular Weight 337.8 g/mol
CAS No. 126565-42-2
Cat. No. B160570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidylbenzenesulfonyl chloride
CAS126565-42-2
Molecular FormulaC15H12ClNO4S
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl
InChIInChI=1S/C15H12ClNO4S/c1-21-13-7-6-11(8-14(13)22(16,19)20)17-9-10-4-2-3-5-12(10)15(17)18/h2-8H,9H2,1H3
InChIKeyABWFLHUIHQOEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimidylbenzenesulfonyl chloride (CAS 126565-42-2): A Phthalimidine-Sulfonyl Chloride Fluorescent Labeling Reagent with Quantified Sensitivity Advantages


Phthalimidylbenzenesulfonyl chloride (CAS 126565-42-2), also known as M-Phisyl-chloride or 2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride, is a sulfonyl chloride derivative featuring a phthalimidine (1-oxoisoindolinyl) fluorophore linked to a methoxy-substituted benzenesulfonyl chloride moiety . This compound belongs to the class of fluorescent derivatization reagents employed in high-performance liquid chromatography (HPLC) for the detection of phenolic compounds, amines, and amino acids [1]. Its sulfonyl chloride group confers reactivity toward nucleophilic functional groups such as hydroxyls and amines, forming highly fluorescent sulfonate esters or sulfonamides that enable sensitive detection .

Why In-Class Fluorescent Sulfonyl Chlorides Cannot Substitute Phthalimidylbenzenesulfonyl chloride Without Performance Tradeoffs


Fluorescent sulfonyl chloride reagents such as Dansyl-Cl and DPS-Cl share the sulfonyl chloride reactive handle and are widely used for analyte derivatization in HPLC applications . However, substitution among these reagents is non-trivial because fluorophore structure dictates both fluorescence quantum yield and detection wavelength compatibility with existing analytical instrumentation [1]. Phthalimidylbenzenesulfonyl chloride exhibits a phthalimidine core that confers a distinct excitation-emission profile and quantifiably higher peak height response compared to dansyl and DPS derivatives under identical detection conditions [2]. Procurement decisions that disregard these performance metrics risk compromising assay sensitivity, altering detection limits, and invalidating established chromatographic protocols.

Phthalimidylbenzenesulfonyl chloride (CAS 126565-42-2): Quantitative Comparator Evidence Guide for Analytical Procurement


Fluorescence Peak Height of Phthalimidylbenzenesulfonyl chloride vs Dansyl-Cl and DPS-Cl in Phenol Derivatization

Phthalimidylbenzenesulfonyl chloride (Phisyl-Cl) demonstrates substantially higher fluorescence detection sensitivity compared to two widely used sulfonyl chloride labeling reagents, Dansyl-Cl and DPS-Cl. The peak height of the Phisyl-phenol derivative exceeded the Dansyl-phenol derivative by approximately 85-fold and the DPS-phenol derivative by approximately 7.3-fold when measured at their respective fluorescence maxima .

Fluorescent Labeling HPLC Detection Phenol Analysis Bioanalytical Chemistry

pH-Dependent Hydrolysis Kinetics: Phthalimidylbenzenesulfonyl chloride Requires Alkaline Conditions Above pH 8.0-9.0

Kinetic studies establish that the hydrolysis rate of Phthalimidylbenzenesulfonyl chloride (Phisyl-Cl) is critically influenced by aqueous content, and efficient derivatization with amines mandates strict pH control. Specifically, the reaction medium must be maintained at pH > 8.0 for primary amine derivatization and pH > 9.0 for secondary amine derivatization [1]. Furthermore, adding solid NaHCO₃ (rather than saturated solution) inhibits hydrolysis and promotes the desired derivatization pathway [2].

Derivatization Chemistry Amine Labeling HPLC Sample Preparation Reaction Optimization

Methoxy Substituent Differentiation: Phthalimidylbenzenesulfonyl chloride (M-Phisyl) vs Unsubstituted p-Phisyl Chloride

Phthalimidylbenzenesulfonyl chloride (CAS 126565-42-2, M-Phisyl-chloride) contains a methoxy substituent on the benzene ring (ortho to sulfonyl chloride), distinguishing it from the unsubstituted p-Phisyl chloride analog (CAS 114341-14-9, 4-(N-phthalimidinyl)benzenesulfonyl chloride) . While direct quantitative fluorescence comparison between the methoxy-substituted and unsubstituted variants is not available in the open literature, the presence of the electron-donating methoxy group in the para position relative to the phthalimidine nitrogen is expected to influence the fluorophore's electronic properties and consequently its excitation-emission profile, based on established structure-fluorescence relationships in aromatic sulfonyl labeling reagents [1].

Fluorophore Design Detection Wavelength HPLC Fluorescence Chromatographic Resolution

Phthalimidylbenzenesulfonyl chloride (CAS 126565-42-2): Evidence-Backed Application Scenarios for Analytical and Bioanalytical Procurement


High-Sensitivity HPLC-Fluorescence Detection of Urinary Phenol and p-Cresol for Clinical Toxicology

Phthalimidylbenzenesulfonyl chloride (Phisyl-Cl) reacts with phenolic hydroxyl groups to form highly fluorescent sulfonate esters, enabling detection of phenol and p-cresol—urinary biomarkers of benzene and toluene exposure—at substantially enhanced sensitivity compared to conventional GC or HPLC methods that require larger sample volumes . The 85-fold peak height advantage over Dansyl-Cl and 7.3-fold advantage over DPS-Cl makes this reagent particularly suitable for clinical chemistry applications where small-volume urine samples (e.g., pediatric or rodent studies) contain trace-level analytes below the quantitation limits of alternative reagents.

Pre-Column HPLC Derivatization of Amino Acids Requiring Maximal Fluorescence Signal-to-Noise Ratio

Phthalimidylbenzenesulfonyl chlorides have been successfully employed for high-sensitivity labeling of amino acids prior to HPLC analysis . The documented sensitivity differential (85× vs Dansyl-Cl) supports selection of this reagent when analyzing amino acid mixtures where individual components exist at low nanomolar concentrations or when sample availability is constrained, such as in cerebrospinal fluid metabolomics or single-cell amino acid profiling.

Imino Acid (Hydroxyproline and Proline) Quantitation in Serum and Urine Using Dual-Reagent LC-Fluorescence Methods

Phthalimidylbenzenesulfonyl chloride (Phisyl-Cl) has been validated alongside DPS-Cl for simultaneous determination of hydroxyproline and proline in biological matrices via reversed-phase HPLC with fluorescence detection (Ex300nm/Em400nm) [1]. The method leverages Phisyl-Cl's specific detection characteristics to resolve and quantify these structurally similar imino acids, which serve as biomarkers for collagen turnover and fibrotic disease progression.

Analytical Method Development Requiring Strict pH-Controlled Derivatization Protocols

Kinetic evidence establishes that Phthalimidylbenzenesulfonyl chloride derivatization with primary amines requires pH > 8.0 and with secondary amines requires pH > 9.0, with hydrolysis suppressed by solid NaHCO₃ addition rather than saturated solution [2]. This explicit pH specification enables reproducible method transfer across laboratories and supports quality-controlled procurement for regulated analytical environments (e.g., pharmaceutical QC, clinical diagnostic kit manufacturing) where deviation from validated reaction conditions would require costly revalidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalimidylbenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.